molecular formula C18H11BrN2O7 B3708038 2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

Cat. No.: B3708038
M. Wt: 447.2 g/mol
InChI Key: XKCSFKLIMLIJEW-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves multiple steps. The starting materials often include phenylacetic acid derivatives and isoindole derivatives. The reaction conditions usually require the presence of strong acids or bases, and the reactions are often carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings in the compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in a variety of substituted isoindole derivatives.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new medications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aromatic and heterocyclic structures allow the compound to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other isoindole derivatives and phenylacetic acid derivatives. Compared to these compounds, 2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. Other similar compounds might include:

  • 2-OXO-2-PHENYLETHYL 2-(5-CHLORO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
  • 2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-AMINO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

Properties

IUPAC Name

phenacyl 2-(5-bromo-6-nitro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O7/c19-13-6-11-12(7-14(13)21(26)27)18(25)20(17(11)24)8-16(23)28-9-15(22)10-4-2-1-3-5-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCSFKLIMLIJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
2-OXO-2-PHENYLETHYL 2-(5-BROMO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

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